7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(4-methylphenyl)-5-phenyl-[1,3]oxazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-9-13(10-8-11)18-22-17-14(23-18)15(19)20-16(21-17)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPJLWCIFIOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C(=NC(=N3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine-to-Oxazole Ring Cyclization
Multi-Component One-Pot Synthesis
Condensation of Aldehydes, Nitriles, and Thioureas
A scalable approach combines benzaldehyde derivatives , malononitrile , and thiourea in a single pot. Ammonium chloride catalyzes the formation of the oxazole ring, while subsequent chlorination with POCl₃ completes the structure.
Representative Protocol :
| Component | Quantity | Role |
|---|---|---|
| p-Tolualdehyde | 10 mmol | Aryl substituent |
| Malononitrile | 12 mmol | Nitrile source |
| Thiourea | 10 mmol | Sulfur/nitrogen |
| NH₄Cl | 1.5 mmol | Catalyst |
| POCl₃ | 15 mmol | Chlorinating agent |
Steps :
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Condense p-tolualdehyde, malononitrile, and thiourea in ethanol at 70°C for 4 hours.
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Add POCl₃ and reflux for 2 hours.
Advantages :
-
Avoids intermediate purification.
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Adaptable for parallel synthesis of analogs.
Post-Synthetic Functionalization
Late-Stage Chlorination
For substrates lacking the C-7 chlorine, direct chlorination using phosphorus pentachloride (PCl₅) or SOCl₂ is feasible. Reacting 7-hydroxy-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine with PCl₅ in toluene at 110°C for 3 hours achieves 89% conversion.
Challenges :
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Over-chlorination at other positions may occur without steric protection.
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Requires rigorous moisture exclusion to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Pyrimidine cyclization | 65 | 98.5 | Moderate | High regioselectivity |
| Multi-component | 55 | 95.2 | High | One-pot simplicity |
| Late-stage chlorination | 89 | 97.8 | Low | Compatible with hydroxyl precursors |
Spectroscopic Validation :
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IR : C-Cl stretch at 780 cm⁻¹ confirms successful chlorination.
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¹H NMR : Singlet for p-tolyl methyl (δ 2.4 ppm) and aromatic multiplet (δ 7.3–8.1 ppm).
Industrial-Scale Considerations
Solvent Selection and Waste Management
Toxic solvents like DMF are replaced with cyclopentyl methyl ether (CPME) in large-scale batches, reducing environmental impact. A 10 kg pilot synthesis achieved 60% yield with CPME, demonstrating feasibility.
Catalytic Efficiency
Nanocatalysts (e.g., Fe₃O₄-supported palladium) enhance reaction rates in multi-component syntheses, cutting processing time by 30% without compromising yield.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dechlorinated compounds, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine typically involves a multi-step process that includes the formation of oxazole and pyrimidine rings. The compound can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Key Characteristics
- Molecular Formula : C18H12ClN3O
- Molecular Weight : 322.76 g/mol
- Melting Point : 197°C - 199°C
- Spectroscopic Data : Characteristic IR peaks and NMR chemical shifts confirm the presence of functional groups typical of oxazolo-pyrimidine derivatives.
Anticancer Activity
One of the most significant applications of this compound is its evaluation as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
In Vitro Studies
Research has shown that this compound exhibits selective cytotoxicity against leukemia and colon cancer cells. For instance, the growth inhibition (GI50) was found to be in the range of 0.2−2.0 μM, indicating potent activity against these cancer types .
Summary of Anticancer Activity
| Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Leukemia | 0.2 - 2.0 | 0.3 - 4.2 | >100 |
| Colon Cancer | 0.2 - 2.0 | 0.3 - 4.2 | 0.6 - 7.8 |
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on Leukemia Cells : A study reported that the compound showed significant selectivity towards leukemia cell lines compared to normal cells, suggesting a favorable therapeutic index .
- Colon Cancer Research : Another investigation highlighted the compound's ability to induce apoptosis in colon cancer cells, further supporting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Substituent Effects
*Data approximated from NCI screening .
- Chlorine vs.
- Methyl Group Impact : Methyl-substituted oxazolo[5,4-d]pyrimidines (e.g., SCM1–10) show reduced anticancer activity compared to the 7-chloro analog, suggesting that protonation at position 5 (as in the target compound) improves bioactivity .
Comparison with Other Fused Pyrimidine Systems
Thiazolo[4,5-d]pyrimidines
- Thiazolo[4,5-d]pyrimidines with trifluoromethyl groups (e.g., compound 2b) display antiproliferative activity comparable to oxazolo derivatives but with higher selectivity indices (SI > 10) in NCI-60 panels .
- Mechanistic Differences : Thiazolo derivatives often target thymidylate synthase, whereas oxazolo analogs act as purine antimetabolites or VEGFR-2 inhibitors .
Pyrimido[4,5-d]pyrimidines
Oxazolo[5,4-d]pyrimidines
- Oxazolo[5,4-d]pyrimidines (isomeric to the target compound) exhibit superior antiviral activity but weaker anticancer effects. For example, derivatives with 5-amino-3-methyl-isoxazole moieties show EC₅₀ > 10 μM against herpesviruses but GI₅₀ > 5 μM in cancer models .
Structure-Activity Relationship (SAR) Analysis
- Position 7 Modifications : Chlorine or sulfonyl groups enhance cytotoxicity but increase lipophilicity (logP > 6), correlating with higher toxicity (CC₅₀ < 10 μM). Piperazine substitutions reduce logP (3.65–5.24) and improve selectivity .
- Position 2 and 5 Aryl Groups : Para-substituted aryl groups (e.g., p-tolyl) improve membrane permeability and target binding. For instance, 5-phenyl-2-(4-methylphenyl) derivatives show 2-fold higher activity than unsubstituted analogs .
Pharmacokinetic and Toxicity Comparison
- Lipophilicity-Toxicity Link: High logP values (>5) in oxazolo[4,5-d]pyrimidines correlate with cytotoxicity, likely due to nonspecific membrane disruption .
Biological Activity
7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine is a compound belonging to the oxazolo[4,5-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chloro group at position 7 and a phenyl and p-tolyl substituent that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, a study evaluated various oxazolo[4,5-d]pyrimidine derivatives against multiple cancer cell lines. Among these, this compound showed promising results with growth inhibition (GI50) values ranging from 0.2 to 2.0 μM across different cancer types, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Leukemia CCRF-CEM | >100 | Not Applicable | Not Applicable |
| Colon Cancer | 0.2 - 2.0 | 0.3 - 4.2 | 0.6 - 7.8 |
The biological activity of oxazolo[4,5-d]pyrimidines is attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Enzymes : Some derivatives act as inhibitors of receptor tyrosine kinases and adenosine receptors, which are crucial in cancer cell signaling pathways .
- Antiviral Properties : Certain oxazolo[4,5-d]pyrimidines have been shown to possess antiviral activity, which may also contribute to their anticancer effects by reducing viral-induced oncogenesis .
Case Studies
A notable case involved the synthesis and evaluation of various substituted oxazolo[4,5-d]pyrimidines where researchers found that structural modifications significantly influenced their biological activity. The introduction of different substituents at specific positions resulted in varying degrees of cytotoxicity against different cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine?
The synthesis of oxazolo-pyrimidine derivatives typically involves cyclization reactions or functionalization of preformed heterocyclic cores. For example, pyrazolo[1,5-a]pyrimidines (structurally analogous to oxazolo-pyrimidines) are synthesized via nucleophilic substitution or condensation reactions using aminopyrazole precursors and β-diketones . Adapting this methodology, a plausible route for the target compound could involve:
- Step 1: Preparation of a 5-phenylpyrimidine intermediate with reactive sites at positions 2 and 6.
- Step 2: Introduction of the p-tolyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling at position 2.
- Step 3: Chlorination at position 7 using POCl₃ or other chlorinating agents under controlled conditions .
Key considerations include regioselectivity and purification via column chromatography or recrystallization .
Q. How can the structural integrity of the compound be validated post-synthesis?
Characterization should combine spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. For instance, downfield shifts in ¹H NMR (~δ 8.5–9.0 ppm) may indicate oxazole ring protons .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and packing motifs. Evidence from similar compounds (e.g., pyrazolo-pyrimidines) shows mean C–C bond lengths of ~1.38 Å and disorder parameters < 0.005 Å for reliable structural validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns matching the formula (e.g., C₂₀H₁₄ClN₃O).
Q. What purification strategies are effective for this class of compounds?
- Recrystallization: Use solvents like ethanol, dioxane, or ethyl acetate to isolate high-purity crystals. For example, pyrazolo-pyrimidine derivatives were purified via ethanol recrystallization with yields >70% .
- Chromatography: Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers or byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
- HPLC: For analytical purity (>95%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Molecular Docking: Screen against target proteins (e.g., COX-2, CRF1 receptors) using software like AutoDock Vina. Pyrazolo-pyrimidines showed binding affinities (Kd ~10–100 nM) to benzodiazepine receptors, suggesting similar scaffolds may target related pathways .
- QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., Cl) at position 7 enhance receptor binding in analogous compounds .
- ADMET Prediction: Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability, critical for in vivo studies .
Q. How should contradictory bioactivity data be analyzed?
- Crystallographic Validation: Ensure the active conformation matches the solved crystal structure. Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes .
- Assay Reproducibility: Test under standardized conditions (e.g., fixed pH, temperature). For instance, COX-2 inhibition assays for pyrazolo-pyrimidines showed variability (±15%) depending on incubation time .
- Metabolite Interference: Use LC-MS to identify degradation products or metabolites that may antagonize the parent compound’s activity .
Q. What strategies optimize selectivity for target enzymes over off-target proteins?
- Substituent Tuning: Introduce bulky groups (e.g., p-tolyl) to sterically block off-target binding. In triazolo-pyrimidines, a 4-chlorophenoxy group increased selectivity for HMG-CoA reductase by 20-fold .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to compare target vs. off-target interactions. A ΔΔG > 2 kcal/mol indicates significant selectivity .
- Kinetic Studies: Measure IC₅₀ values under competitive inhibition conditions. For example, pyrazolo-pyrimidines showed Ki values < 1 μM for CRF1 receptors but >10 μM for unrelated kinases .
Q. How can synthetic byproducts or regioisomers be characterized and mitigated?
- LC-MS/MS: Identify byproducts via fragmentation patterns. For example, a chlorinated byproduct (m/z +34) may form via over-chlorination .
- Reaction Optimization: Adjust stoichiometry (e.g., 1.2 equiv chlorinating agent) and temperature (60–80°C) to minimize side reactions.
- Regioselective Protection: Use temporary protecting groups (e.g., Boc) during functionalization to direct reactivity to desired positions .
Q. What safety protocols are critical when handling this compound?
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of as hazardous waste .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
